3,5-Diphenylpyrazole

概述

描述

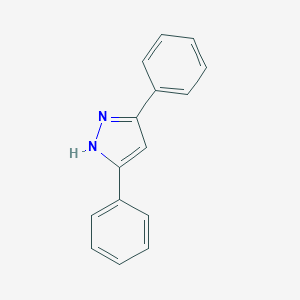

3,5-Diphenylpyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and phenyl groups at positions 3 and 5. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties .

准备方法

Synthetic Routes and Reaction Conditions: 3,5-Diphenylpyrazole can be synthesized through various methods. One common approach involves the condensation of dibenzoylmethane with thiosemicarbazide in acetic acid under conventional heating or microwave irradiation . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .

Industrial Production Methods: In industrial settings, the synthesis often involves the use of ethanol, benzaldehyde, and acetophenone, followed by the addition of a base such as sodium hydroxide. The intermediate product, chalcone, is then reacted with hydrazine hydrate to form 3,5-diphenyl-1H-pyrazole .

化学反应分析

Cyclocondensation of Hydrazones and Acetophenones

A modular synthesis achieves 3,5-diarylpyrazoles via:

- Reaction of aryl aldehyde hydrazones with substituted acetophenones

- Catalysis by I₂/HCl or H₂SO₄ in ethanol with DMSO as oxidant

Yields range from 62% to 98% depending on substituents (Table 1) .

Table 1: Optimized reaction conditions for pyrazole synthesis

| Method | Catalyst System | DMSO (equiv) | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | I₂ + HCl | 4 | 10-16 | 75-98 |

| B | HCl | 4 | 48 | 81 |

| C | HCl + H₂SO₄ | 4 | 5 | 83 |

Chalcone Epoxidation Route

β-Arylchalcones react with:

- H₂O₂ to form epoxides

- Hydrazine hydrate for pyrazoline intermediates

- Dehydration to final pyrazoles (66-88% yield) .

N-Vinylation and N-Allylation

Rhodium(II)-catalyzed reactions with vinyl diazoacetates show:

- 83% yield for dimethyl 2-diazoglutaconate derivatives

- Regioselectivity controlled by catalyst choice (Rh₂(OAc)₄ vs AgOTf) :

Alkylation and Acylation

- Sodium hydride-mediated N-alkylation with 2-chloro-1,10-phenanthroline:

62.5% yield of coordination complexes - Tosylation followed by amine nucleophilic substitution:

Antiinflammatory pyrazoles synthesized via 2-hydroxypropyl intermediates

Lanthanoid Complexation

Direct reactions at 300°C yield:

- Homoleptic [Ln₃(Ph₂pz)₉] (La, Nd) with 135.94° Ln-Ln-Ln angle

- Heteroleptic [Ln(Ph₂pz)₃(Ph₂pzH)₂] (Gd, Tb, Yb)

Structural Features :

Transition Metal Complexes

Pd(II) and Pt(II) form square-planar complexes:

- cis-[MCl₂(NN')] with N-alkylaminopyrazole ligands

- Isomerization studies show thermal stability up to 120°C

Oxidation and Redox Behavior

DMSO/I₂ systems enable:

科学研究应用

Medicinal Chemistry

Anti-Prion Activity

One of the most significant applications of 3,5-diphenylpyrazole is in the development of anti-prion therapies. Research has demonstrated that DPP derivatives can effectively inhibit prion protein aggregation, which is crucial in the treatment of prion diseases such as Creutzfeldt-Jakob disease (CJD). A study highlighted that specific DPP derivatives showed half-maximal inhibitory concentrations (IC50) as low as 0.6 μM against prion protein formation in vitro. In vivo studies indicated that these compounds could delay the onset of prion disease by significant margins—37 days with intraperitoneal and 42 days with oral administration in mouse models .

Cytotoxic and Pro-Oxidant Effects

Another study investigated the cytotoxic effects of 3,5-diphenyl-1H-pyrazole on cultured human blood cells. The findings suggested that this compound exhibits both cytotoxic and pro-oxidant properties, indicating its potential as a therapeutic agent while also necessitating further research to understand its safety profile .

Materials Science

Photoswitchable Materials

this compound has been utilized in the development of azopyrazole photoswitches. These materials are designed for applications in molecular probes and sensors, where light-induced phase changes can be exploited for various technological applications. The incorporation of hydrophobic interactions through N-alkyl and alkoxy chains enhances their functionality in diverse environments .

Luminescent Properties

Research has also focused on the luminescent properties of DPP derivatives, particularly in coordination with platinum complexes. These compounds exhibit notable photophysical characteristics, making them suitable for applications in optoelectronics and photonic devices .

Agrochemicals

Pesticidal Applications

The versatility of this compound extends to agrochemical formulations. Its unique structural features allow it to function as a pesticide or herbicide, targeting specific pests while minimizing environmental impact. Ongoing research aims to optimize these compounds for enhanced efficacy and reduced toxicity to non-target organisms .

Summary Table of Applications

作用机制

The mechanism of action of 3,5-Diphenylpyrazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The compound’s structure allows it to bind to DNA and proteins, affecting cellular processes and signaling pathways .

相似化合物的比较

3,5-Diphenylpyrazole derivatives: These include N-substituted 4-amino-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazoles.

3,5-Dimethyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .

生物活性

3,5-Diphenylpyrazole is a compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Overview of this compound

This compound is a member of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:

This compound exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Anti-inflammatory Activity

Research has shown that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, in a study evaluating various pyrazole derivatives, compounds were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. Specifically, compounds derived from this compound demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that certain derivatives showed promising activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. One notable compound exhibited 98% inhibition against the Mycobacterium tuberculosis strain H37Rv at a concentration of 6.25 µg/mL .

Antitumor Activity

Recent studies have focused on the antitumor potential of this compound derivatives. A specific derivative was tested for its ability to inhibit tubulin polymerization in human colon carcinoma cells (HCT116). The results indicated that these compounds can significantly impede cancer cell proliferation by disrupting microtubule dynamics .

Synthesis Methods

The synthesis of this compound typically involves the reaction of hydrazones with substituted acetophenones. The following table summarizes various synthesis methods reported in the literature:

Case Studies

- Anti-inflammatory Study : A series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and tested using a carrageenan-induced rat paw edema model. Compounds showed significant anti-inflammatory effects comparable to ibuprofen .

- Antimicrobial Evaluation : A study conducted by Burguete et al. synthesized various 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and assessed their antimicrobial activity against several bacterial strains and fungi. Compound 4b was particularly effective against multiple pathogens .

- Antitumor Activity : The evaluation of 3,5-diphenyl-2-pyrazolines for antimitotic activity highlighted their capability to inhibit tubulin polymerization effectively. This mechanism was linked to their potential use in cancer treatment .

属性

IUPAC Name |

3,5-diphenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHKUYQCEJILEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061565 | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1145-01-3 | |

| Record name | 3,5-Diphenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diphenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diphenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-Diphenyl-1H-pyrazole?

A1: 3,5-Diphenyl-1H-pyrazole has the molecular formula C15H12N2 and a molecular weight of 220.27 g/mol. []

Q2: What spectroscopic data is available for 3,5-Diphenyl-1H-pyrazole?

A2: Researchers have characterized 3,5-Diphenyl-1H-pyrazole using various spectroscopic methods, including IR, 1H NMR, and 13C NMR. [, ] These techniques provide detailed information about the compound's structure and bonding.

Q3: Have any crystal structures of 3,5-Diphenyl-1H-pyrazole derivatives been reported?

A3: Yes, several crystal structures of 3,5-Diphenyl-1H-pyrazole derivatives have been reported, including those complexed with metals like copper(II), silver(I), and cobalt(II). [, , , , ] These structures provide insights into the coordination chemistry and potential applications of these compounds.

Q4: How does modifying the structure of 3,5-Diphenyl-1H-pyrazole affect its biological activity?

A4: Research suggests that introducing various substituents on the 3,5-Diphenyl-1H-pyrazole scaffold significantly influences its pharmacological profile. For instance, researchers observed that N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives exhibited notable analgesic activity in mice. [] Similarly, incorporating esters, 2-dialkylaminoethyl ethers, and N-substituted carbamates into the 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole structure led to compounds with depressant, antiarrhythmic, and analgesic activities. []

Q5: Which structural modifications enhance the platelet antiaggregating activity of 3,5-Diphenyl-1H-pyrazole derivatives?

A5: Studies show that introducing specific functional groups, such as propanamides, propanamines, and ethanamines at the 4-hydroxy position of 3,5-Diphenyl-1H-pyrazole, resulted in compounds with enhanced platelet antiaggregating activity, often surpassing the potency of acetylsalicylic acid. []

Q6: What is the impact of incorporating a pyrimidine ring into the 3,5-Diphenyl-1H-pyrazole structure?

A6: Incorporating a pyrimidine ring at the 1-position of 3,5-Diphenyl-1H-pyrazole, specifically creating 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, led to compounds demonstrating notable platelet antiaggregating activity, even surpassing acetylsalicylic acid in some cases. []

Q7: What biological activities have been reported for 3,5-Diphenyl-1H-pyrazole derivatives?

A7: A wide range of biological activities have been reported for 3,5-Diphenyl-1H-pyrazole derivatives, including:

- Anti-inflammatory activity [, , , , , , ]

- Analgesic activity [, , , , ]

- Antipyretic activity [, , ]

- Antiarrhythmic activity [, , , , ]

- Hypotensive activity [, , ]

- Platelet antiaggregating activity [, , , , , , ]

- Sedative activity [, , , ]

- Local anesthetic activity [, , , , , , ]

Q8: Have any in vivo studies been conducted to evaluate the efficacy of 3,5-Diphenyl-1H-pyrazole derivatives?

A8: Yes, various studies have investigated the in vivo efficacy of 3,5-Diphenyl-1H-pyrazole derivatives using animal models. These studies have primarily focused on evaluating their anti-inflammatory, analgesic, antipyretic, antiarrhythmic, hypotensive, and sedative effects in mice and rats. [, , , , , , , , ]

Q9: Has 3,5-Diphenyl-1H-pyrazole or its derivatives been tested in clinical trials for any therapeutic indication?

A9: Currently, there are no published reports of clinical trials involving 3,5-Diphenyl-1H-pyrazole or its derivatives for any specific therapeutic indication.

Q10: Does 3,5-Diphenyl-1H-pyrazole exhibit any catalytic activity?

A10: While 3,5-Diphenyl-1H-pyrazole itself is not widely reported as a catalyst, its derivatives, particularly copper(II) complexes, have been explored as potential catalysts in ethylene polymerization reactions. [, ]

Q11: How is 3,5-Diphenyl-1H-pyrazole typically synthesized?

A11: Several methods have been reported for the synthesis of 3,5-Diphenyl-1H-pyrazole:

- Condensation of dibenzoylmethane with hydrazine hydrate [, ]

- Reaction of chalcone epoxide with hydrazine hydrate followed by dehydration [, ]

- One-pot synthesis from chalcones and hydrazine under mechanochemical ball milling [, ]

Q12: What analytical techniques are used to characterize and quantify 3,5-Diphenyl-1H-pyrazole?

A12: Various analytical techniques are employed to characterize and quantify 3,5-Diphenyl-1H-pyrazole and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information. [, ]

- Infrared (IR) spectroscopy: Reveals functional group presence and bonding information. []

- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern. []

- X-ray diffraction (XRD): Determines the crystal structure and arrangement of molecules. [, , , , ]

- Elemental analysis: Confirms the elemental composition of the compound. []

Q13: Have computational methods been used to study 3,5-Diphenyl-1H-pyrazole?

A13: Yes, computational chemistry techniques, such as density functional theory (DFT), have been utilized to investigate the geometry optimization of 3,5-Diphenyl-1H-pyrazole. These calculations provide insights into the electronic structure and properties of the molecule. []

Q14: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 3,5-Diphenyl-1H-pyrazole derivatives?

A14: While QSAR studies have not been extensively reported for 3,5-Diphenyl-1H-pyrazole derivatives, the observed structure-activity relationships suggest their potential application in developing predictive models for specific biological activities. []

Q15: What is known about the stability of 3,5-Diphenyl-1H-pyrazole and its derivatives?

A15: While specific stability data for 3,5-Diphenyl-1H-pyrazole is limited within the provided research, its derivatives, specifically gold(I) complexes with phosphine ligands, exhibited varying degrees of stability in biologically relevant media. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。